3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid
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Overview
Description
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the cyclopentaquinoline derivative with propanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, alcohols, and substituted cyclopentaquinoline compounds .
Scientific Research Applications
3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects . The presence of trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)hydrocinnamic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid stands out due to its unique cyclopentaquinoline core and the specific arrangement of trifluoromethyl groups.
Properties
Molecular Formula |
C24H20F6N2O3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[[4-[3,5-bis(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H20F6N2O3/c25-23(26,27)14-8-13(9-15(11-14)24(28,29)30)21-17-3-1-2-16(17)18-10-12(4-5-19(18)32-21)22(35)31-7-6-20(33)34/h1-2,4-5,8-11,16-17,21,32H,3,6-7H2,(H,31,35)(H,33,34) |
InChI Key |
AGLJHKDQSANDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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